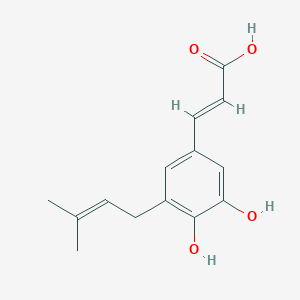
3,4-Dihydroxy-5-prenylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxy-5-prenylcinnamic acid is a hydroxycinnamic acid that is trans-caffeic acid substituted by a prenyl group at position 5. Isolated from Brazilian propolis, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It derives from a trans-caffeic acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Sources
3,4-Dihydroxy-5-prenylcinnamic acid, also known by its chemical formula C14H16O4, is a prenylated derivative of cinnamic acid. It is primarily found in certain plants and has been studied for its potential health benefits. The compound's structure allows it to exhibit various biological activities, making it an interesting subject for research.
Pharmacological Applications
-
Antioxidant Activity :
- Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders .
- A study demonstrated that the compound effectively inhibited lipid peroxidation, showcasing its potential as a protective agent against oxidative damage .
-
Anti-inflammatory Effects :
- The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions .
- In vitro studies have reported that this compound can downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
- Neuroprotective Properties :
Nutritional Applications
- Dietary Supplementation :
- Metabolic Health :
Case Studies
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-13(16)17)8-12(15)14(11)18/h3-4,6-8,15,18H,5H2,1-2H3,(H,16,17)/b6-4+ |
Clave InChI |
JVQIELYQOZIVPK-GQCTYLIASA-N |
SMILES isomérico |
CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)O)O)C |
SMILES canónico |
CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















